7-Fluoroquinolin-2-amine
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Overview
Description
7-Fluoroquinolin-2-amine is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinolin-2-amine typically involves the introduction of a fluorine atom into the quinoline ring system. One common method is the nucleophilic substitution of a halogen atom in a quinoline precursor with a fluorine source. Cyclization and cycloaddition reactions are also employed to construct the quinoline ring with the desired fluorine substitution .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions, where starting materials such as anilines and fluorinated reagents are reacted under controlled conditions to yield the desired product. Optimization of reaction parameters, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoroquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Substitution: Various substituted quinolines depending on the nucleophile used
Scientific Research Applications
7-Fluoroquinolin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial properties, particularly against strains resistant to other antibiotics. .
Industry: Utilized in the development of materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 7-Fluoroquinolin-2-amine, particularly in its antibacterial role, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By stabilizing the enzyme-DNA complex, this compound prevents the progression of the replication fork, leading to bacterial cell death .
Comparison with Similar Compounds
- Norfloxacin
- Pefloxacin
- Ciprofloxacin
- Ofloxacin
Comparison: 7-Fluoroquinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other fluoroquinolones, it may exhibit different spectra of activity and potency against various bacterial strains. Its unique structure also allows for specific interactions with molecular targets, making it a valuable compound for further drug development .
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique properties and potential applications. Its synthesis, chemical reactivity, and biological activities make it a valuable subject for ongoing research and development.
Properties
Molecular Formula |
C9H7FN2 |
---|---|
Molecular Weight |
162.16 g/mol |
IUPAC Name |
7-fluoroquinolin-2-amine |
InChI |
InChI=1S/C9H7FN2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H,(H2,11,12) |
InChI Key |
MZCKANAOJMYEKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)N)F |
Origin of Product |
United States |
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